molecular formula C19H20N4O B5808624 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide

Cat. No.: B5808624
M. Wt: 320.4 g/mol
InChI Key: QQJFZWUOQAPQEO-HYARGMPZSA-N
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Description

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide is a complex organic compound that features an indole ring, a pyridine ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide typically involves the condensation of an indole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with an aldehyde and ammonium salts . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole and pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14(15-9-11-20-12-10-15)22-23-19(24)8-4-6-17-13-16-5-2-3-7-18(16)21-17/h2-3,5,7,9-13,21H,4,6,8H2,1H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJFZWUOQAPQEO-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCCC1=CC2=CC=CC=C2N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCCC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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